molecular formula C6H8ClF2NO2 B2801102 Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate CAS No. 136757-13-6

Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate

Cat. No. B2801102
M. Wt: 199.58
InChI Key: WYSNKGPBXWKIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is a chemical compound with the CAS Number: 136757-13-6 . It has a molecular weight of 199.58 . The IUPAC name for this compound is ethyl (Z)-3-amino-4-chloro-4,4-difluorobut-2-enoate .


Molecular Structure Analysis

The InChI code for Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is 1S/C6H8ClF2NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3/b4-3- . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Genotoxicity and Mutation Research

Research on ethylating agents, such as 1-Ethyl-1-nitrosourea (ENU), highlights the dual action of ethylation and carbamoylation, demonstrating significant impacts on DNA through alkylation at nucleophilic sites. ENU's ability to induce mutations across various species underscores the critical role of ethyl compounds in genetic studies, providing insights into mutation spectra and mechanisms (Shibuya & Morimoto, 1993).

Environmental and Health Impacts

The environmental persistence and health impacts of fluorinated and chlorinated compounds, including per- and polyfluoroalkyl substances (PFASs), have been extensively studied. Novel fluorinated alternatives to PFASs, despite their potential for less environmental persistence, exhibit comparable or more severe toxicities, indicating the need for further toxicological studies (Wang et al., 2019). Such research underscores the complexities of introducing fluorinated alternatives into the environment and their potential regulatory implications.

Advances in Thermoelectric Materials

The exploration of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) highlights significant advancements in organic thermoelectric materials. By developing effective treatment methods to enhance the thermoelectric performance of PEDOT:PSS, researchers have paved the way for its application in energy conversion technologies, demonstrating the potential of ethyl and fluorinated compounds in renewable energy (Zhu et al., 2017).

Safety And Hazards

This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P301+P312-P302+P352-P304+P340-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to call a POISON CENTER or doctor/physician if feeling unwell, to wash skin with water if skin irritation occurs, to remove person to fresh air and keep comfortable for breathing if inhaled, and to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

ethyl (Z)-3-amino-4-chloro-4,4-difluorobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClF2NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSNKGPBXWKIQK-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(F)(F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C(F)(F)Cl)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate

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